N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide
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Overview
Description
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide is a complex organic compound that combines a thiazolo[4,5-b]pyridine moiety with a naphthamide group. This compound is of significant interest due to its potential pharmacological activities and its unique structural features, which allow for various chemical modifications and applications in scientific research.
Mechanism of Action
Target of Action
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide is a member of the thiazolo[4,5-b]pyridines class of compounds . These compounds are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which this compound belongs, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . These results suggest that this compound may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the attachment of the naphthamide group. One common method involves the cyclization of 2-aminothiazole derivatives with pyridine-2-carboxylic acid derivatives under acidic conditions . The reaction conditions often include the use of acetic anhydride and a catalytic amount of sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes the preparation of intermediate compounds, purification steps, and final coupling reactions to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share the thiazolo[4,5-b]pyridine core and exhibit similar pharmacological activities.
Naphthamide derivatives: Compounds with the naphthamide group also show comparable biological properties.
Uniqueness
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide is unique due to the combination of the thiazolo[4,5-b]pyridine and naphthamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-11-9-12(2)20-17-16(11)24-19(21-17)22-18(23)15-8-7-13-5-3-4-6-14(13)10-15/h3-10H,1-2H3,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEUOSATSZKDGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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